REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:8][CH2:9][N:10]1[CH2:14][CH2:13][NH:12][C:11]1=[O:15].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.CO>[N:10]1([CH2:9][CH2:8][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH2:14][CH2:13][NH:12][C:11]1=[O:15] |f:2.3.4|
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
ClCCN1C(NCC1)=O
|
Name
|
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
ClCCN1C(NCC1)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
whereupon the reaction mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot ethanol (100 ml)
|
Type
|
ADDITION
|
Details
|
whereupon ethyl acetate (200 ml) was added
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C(NCC1)=O)CCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |